molecular formula C11H13N3OS B13037339 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one

2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one

Cat. No.: B13037339
M. Wt: 235.31 g/mol
InChI Key: AZYSSJOEJOCMIM-UHFFFAOYSA-N
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Description

2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is a heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno-3-carbonitrile with formic acid and formamide . This reaction proceeds under reflux conditions to yield the desired pyrimidinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidinone ring to its corresponding dihydropyrimidine derivative.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or thieno positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative, while nucleophilic substitution with an amine can produce an amino-substituted pyrimidinone.

Scientific Research Applications

2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is unique due to its specific ring fusion and the presence of both amino and pyrimidinone functionalities. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

4-amino-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3-trien-6-one

InChI

InChI=1S/C11H13N3OS/c12-11-13-8-6-4-2-1-3-5-7(6)16-9(8)10(15)14-11/h1-5H2,(H3,12,13,14,15)

InChI Key

AZYSSJOEJOCMIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2N=C(NC3=O)N

Origin of Product

United States

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